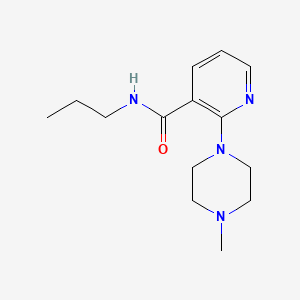
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- is a complex organic compound with a molecular formula of C18H22N4O This compound is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-methyl-1-piperazine and N-propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to obtain a high-purity product. The process may include steps such as crystallization, filtration, and drying to isolate and purify the compound. The use of automated systems and quality control measures ensures consistent production and high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl): This compound shares a similar pyridinecarboxamide structure but differs in the substitution pattern on the pyridine ring.
3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl): Another related compound with variations in the substituents attached to the pyridine ring and carboxamide group.
Uniqueness
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- stands out due to its specific combination of functional groups and the unique properties they confer. Its distinct structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
52943-19-8 |
|---|---|
Molekularformel |
C14H22N4O |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-3-6-16-14(19)12-5-4-7-15-13(12)18-10-8-17(2)9-11-18/h4-5,7H,3,6,8-11H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
LJRJROCCUXKCGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



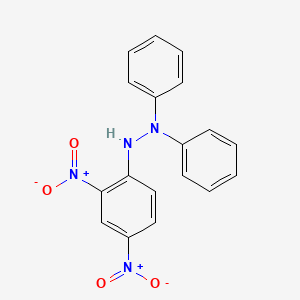
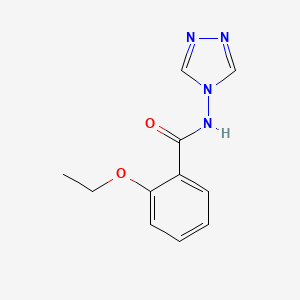
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
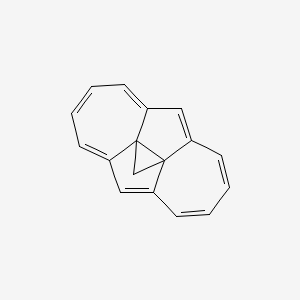
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
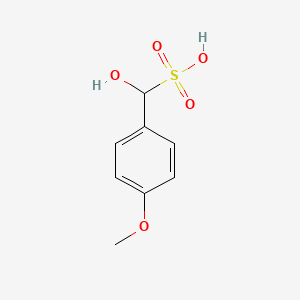
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
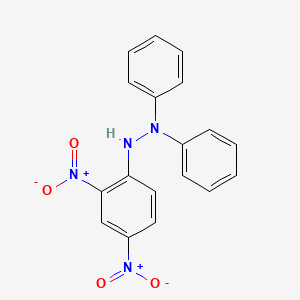
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)
